methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate

Electrophilic softness Genotoxicity Thiol reactivity

Regulatory HPLC/UPLC analysis of articaine hydrochloride demands pharmacopoeia-recognized impurity standards. This Articaine Impurity 24 (CAS 87685-13-0), also designated Articaine-011, is the required process impurity for system suitability testing and specificity validation per EP and USP monographs. - Distinguished from the chloropropanamide analog (Impurity 1) for unambiguous peak identification - Distinctive chlorine isotopic signature (35Cl/37Cl, 3:1) for confident qualitative MS confirmation - Balanced chloroacetyl reactivity ensures controlled intermediate synthesis without side reactions of bromo/iodo analogs

Molecular Formula C9H10ClNO3S
Molecular Weight 247.69
CAS No. 87685-13-0
Cat. No. B2904275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate
CAS87685-13-0
Molecular FormulaC9H10ClNO3S
Molecular Weight247.69
Structural Identifiers
SMILESCC1=CSC(=C1NC(=O)CCl)C(=O)OC
InChIInChI=1S/C9H10ClNO3S/c1-5-4-15-8(9(13)14-2)7(5)11-6(12)3-10/h4H,3H2,1-2H3,(H,11,12)
InChIKeyYUVKYHLYLVTJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate (CAS 87685-13-0): Technical Baseline for Sourcing


Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate (CAS 87685-13-0) is a synthetic thiophene derivative with the molecular formula C9H10ClNO3S and a molecular weight of 247.69 g/mol . It is formally categorized as an Articaine impurity (Articaine Impurity 24 / Articaine-011) and serves as a critical intermediate in the synthesis of the amide-type local anesthetic articaine . The compound features a unique 2-chloroacetamido substituent at the 3-position and a methyl group at the 4-position of the thiophene ring, distinguishing it from non-thiophene local anesthetic intermediates [1].

Why Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate Cannot Be Replaced by Generic Analogs


Direct substitution with close structural analogs of methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate is not scientifically valid due to quantifiable differences in electrophilic reactivity driven by the halogen atom. The chloroacetyl group provides a specific balance of reactivity and stability that is distinct from its bromo and iodo counterparts [1]. Furthermore, as a pharmacopoeia-recognized impurity in Articaine drug substance, this specific compound is a required reference standard for regulatory analytical methods; no other analog, even those with similar cores, can fulfill this role [2].

Quantitative Differentiation of Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate (CAS 87685-13-0)


Electrophilic Reactivity Balance: Chloroacetamide vs. Bromoacetamide and Iodoacetamide Analogs

The chloroacetyl group in methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate provides a differentiated electrophilic reactivity profile compared to its bromo and iodo analogs. In a direct comparative study of monohalogenated acetamides (CAM, BAM, IAM), the rank order of genotoxic stress response (Rad51 accumulation) was IAM > BAM > CAM, with CAM showing the lowest reactivity [1]. This class-level inference supports that the chloro derivative offers a more controllable reactivity for synthetic applications where excessive electrophilicity is detrimental.

Electrophilic softness Genotoxicity Thiol reactivity

Regulatory Identity as a Pharmacopoeia-Specified Articaine Process Impurity

Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate is designated as Articaine Impurity 24, a specific process-related impurity with a unique CAS registry (87685-13-0) . In contrast, Articaine Impurity 1 (methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate, CAS 23964-56-9) differs by a single methyl group on the acyl chain and is treated as a distinct impurity with separate analytical methods [1]. Regulatory frameworks (EP, USP) require the use of the exact impurity reference standard for method validation and release testing.

Pharmaceutical impurity Reference standard Quality control

Differentiation from the Des-Methyl Analog: Impact of the 4-Methyl Group on Physicochemical Properties

The presence of the 4-methyl substituent on the thiophene ring differentiates methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate from its des-methyl analog, methyl 3-(2-chloroacetamido)thiophene-2-carboxylate (CAS 146381-88-6). The 4-methyl group increases lipophilicity, as reflected by a higher calculated LogP. The des-methyl analog has a reported LogP of approximately 2.31 [1], while the introduction of the methyl group at the 4-position is expected to increase LogP by approximately 0.5 units based on the Hansch π constant for methyl substitution on aromatic systems. This difference affects chromatographic retention and biological partitioning.

Lipophilicity LogP Structural analog

Synthetic Role as a Key Articaine Intermediate: Differentiated from the 3-Amino Precursor

Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate represents the chloroacetylated intermediate in one synthetic route to articaine, positioned between the 3-amino precursor (methyl 3-amino-4-methylthiophene-2-carboxylate, CAS 85006-31-1) and the final drug substance [1]. The chloroacetyl group serves as a protected amine synthon that can be selectively deprotected or further functionalized via nucleophilic displacement of the chlorine atom. The amino precursor lacks this reactive handle and cannot directly enter the same downstream reaction sequence .

Synthetic intermediate Articaine Acylation

Procurement-Driven Application Scenarios for Methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate (CAS 87685-13-0)


Pharmaceutical Reference Standard for Articaine Impurity Method Validation

As a designated Articaine process impurity (Impurity 24), methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate is essential for developing and validating HPLC/UPLC methods for articaine hydrochloride drug substance and drug product release testing [1]. Its differentiated chromatographic profile from Articaine Impurity 1 (chloropropanamide analog) enables system suitability testing and specificity validation per EP and USP monographs [2].

Synthetic Intermediate for Articaine and Thiophene-Based Anesthetic Analogs

This compound serves as a direct intermediate in the articaine synthetic pathway, positioned after chloroacetylation of the 3-amino precursor. Its balanced chloroacetyl reactivity allows controlled nucleophilic displacement with propylamine to form the final articaine structure, while minimizing side reactions associated with more reactive bromo or iodo analogs [3].

Medicinal Chemistry Tool for Structure-Reactivity Relationship Studies

The compound's well-defined chloroacetamido electrophilic warhead makes it a valuable tool for investigating thiol-reactivity and enzyme inhibition mechanisms. Its lower electrophilic softness compared to the bromo and iodo analogs, as demonstrated by the rank order of genotoxicity (IAM > BAM > CAM) [4], positions it as a preferred scaffold when moderate and tunable cysteine reactivity is desired in probe or inhibitor design.

Analytical Chemistry Standard for Mass Spectrometry and Chromatography

With a molecular weight of 247.69 g/mol and a characteristic chlorine isotopic signature (3:1 ratio for 35Cl/37Cl), this compound provides a distinct MS pattern for qualitative identification. The 4-methyl group enhances chromatographic retention compared to the des-methyl analog (ΔLogP ≈ +0.5), enabling better resolution from other articaine-related impurities in complex mixtures [5].

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